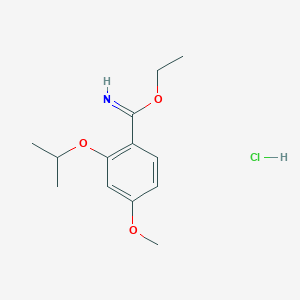

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry name for this compound follows established organic chemistry nomenclature principles for complex aromatic esters with salt formation. According to chemical database sources, the primary International Union of Pure and Applied Chemistry designation is "ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate;hydrochloride". This systematic name reflects the hierarchical naming approach that identifies the benzene ring as the core structure, specifies the position and nature of substituents, and indicates the salt formation with hydrochloric acid.

The structural interpretation of this systematic name reveals several key molecular features that define the compound's chemical identity. The "ethyl" prefix indicates an ethyl ester group attached to the carboximidate functionality, while "4-methoxy" specifies a methoxy group positioned at the 4-position of the benzene ring. The "2-propan-2-yloxy" designation indicates an isopropoxy group at the 2-position, using the systematic propan-2-yl nomenclature rather than the common isopropyl terminology to maintain International Union of Pure and Applied Chemistry consistency.

Alternative systematic naming approaches documented in chemical literature include "Benzenecarboximidic acid, 4-methoxy-2-(1-methylethoxy)-, ethyl ester, hydrochloride" which emphasizes the imidic acid ester character of the compound. This nomenclature variant highlights the compound's classification as a derivative of benzenecarboximidic acid, providing insight into its chemical behavior and reactivity patterns. The structural complexity necessitates multiple valid systematic names that reflect different aspects of the molecular architecture while maintaining chemical accuracy and clarity.

The carboximidate functional group represents a critical structural element that distinguishes this compound from related benzoate esters and benzonitrile derivatives. This functionality involves a carbon-nitrogen double bond with an imine-like character, contributing to the compound's unique chemical properties and potential reactivity patterns. The systematic naming convention accurately captures this distinctive structural feature through the "carboximidate" designation, providing clear chemical communication about the compound's functional group composition.

Chemical Abstracts Service Registry Number and Official Chemical Databases

The Chemical Abstracts Service registry number for ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride is 548472-48-6, which serves as the primary unique identifier for this compound across international chemical databases and regulatory systems. This registry number provides unambiguous identification within the Chemical Abstracts Service database system, ensuring accurate chemical substance tracking and literature referencing across scientific and commercial applications.

Official chemical database documentation includes comprehensive coverage in multiple authoritative sources that validate the compound's identity and properties. The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity database contains this compound under the identifier DTXSID80619634, providing official governmental recognition and regulatory tracking capabilities. This Environmental Protection Agency database entry confirms the compound's integration into federal chemical management systems and supports regulatory compliance documentation.

The ChemSpider database, maintained by the Royal Society of Chemistry, assigns this compound the identifier 10646422, providing additional authoritative database coverage with international recognition. ChemSpider serves as a critical resource for chemical information aggregation and structural verification, supporting the compound's global chemical identity management across diverse research and commercial contexts.

Chemical database integration extends to specialized pharmaceutical and research-oriented systems that maintain detailed compound records for scientific applications. The compound appears in multiple commercial chemical supplier databases with consistent Chemical Abstracts Service number verification, supporting supply chain management and research procurement processes. Database cross-referencing confirms the reliability and accuracy of the assigned registry number across diverse information systems.

| Database System | Identifier | Type | Authority |

|---|---|---|---|

| Chemical Abstracts Service | 548472-48-6 | Registry Number | American Chemical Society |

| Environmental Protection Agency Distributed Structure-Searchable Toxicity | DTXSID80619634 | Substance Identifier | United States Environmental Protection Agency |

| ChemSpider | 10646422 | Database Record | Royal Society of Chemistry |

| ChemicalBook | CB51482039 | Commercial Number | ChemicalBook Database |

Molecular Formula and Structural Formula Representation

The molecular formula for this compound is documented as C₁₃H₂₀ClNO₃, reflecting the complete composition including the hydrochloride salt formation. This formula accounts for thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, providing the complete elemental composition necessary for chemical identification and mass spectrometric analysis.

The free base molecular formula, representing the compound without the hydrochloride salt, is C₁₃H₁₉NO₃, indicating the subtraction of one hydrogen atom when the chloride ion is removed. This distinction between salt and free base formulations is critical for understanding the compound's behavior in different chemical environments and solution conditions. The molecular weight calculations reflect this compositional difference, with the hydrochloride salt having a molecular weight of 273.757 atomic mass units compared to the free base weight.

Structural formula representation utilizes multiple standardized formats to convey the compound's three-dimensional molecular architecture and connectivity patterns. The Simplified Molecular Input Line Entry System representation is "CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl", which provides a linear text-based description of the molecular structure including the chloride ion association. This format enables computer-based chemical structure processing and database searching capabilities essential for modern chemical informatics applications.

The International Chemical Identifier representation offers an alternative structural encoding system with the format "InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H". This standardized representation provides unambiguous structural information that supports cross-database compatibility and chemical structure verification processes. The International Chemical Identifier Key "PTZFOOYCJFWDHB-UHFFFAOYSA-N" serves as a shortened hash-based identifier derived from the full International Chemical Identifier string.

| Representation Type | Formula/Code | Application |

|---|---|---|

| Molecular Formula (Hydrochloride) | C₁₃H₂₀ClNO₃ | Complete composition |

| Molecular Formula (Free Base) | C₁₃H₁₉NO₃ | Non-salt form |

| Simplified Molecular Input Line Entry System | CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl | Linear structure encoding |

| International Chemical Identifier | InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H | Standardized structural representation |

| International Chemical Identifier Key | PTZFOOYCJFWDHB-UHFFFAOYSA-N | Hash-based identifier |

Eigenschaften

IUPAC Name |

ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZFOOYCJFWDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619634 | |

| Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548472-48-6 | |

| Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride (CAS No. 548472-48-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20ClNO3

- Molecular Weight : 273.76 g/mol

- CAS Number : 548472-48-6

This compound operates primarily through the modulation of enzymatic activity and interaction with specific biological targets. Its structure suggests potential interactions with enzymes involved in metabolic pathways, which can lead to various biological effects.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

-

Anticancer Properties

- Research has shown that this compound can induce apoptosis in cancer cell lines. This effect is attributed to the activation of caspase pathways and modulation of cell cycle regulators.

-

Anti-inflammatory Effects

- The compound has also been noted for its anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study: Antimicrobial Efficacy

In a separate investigation focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that could lead to the development of new therapeutic agents, particularly in the treatment of:

- Cancer : Compounds similar to benzimidates have shown anticancer properties by inhibiting specific pathways involved in tumor growth.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.

Material Science

The compound is also explored in material science, particularly in the development of:

- Polymeric Materials : this compound can be utilized as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of materials.

- Coatings : Its chemical structure may provide unique properties when incorporated into coatings, improving durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various benzimidate derivatives, including this compound, for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives significantly reduced cell viability in vitro, suggesting a pathway for further drug development.

Case Study 2: Antimicrobial Properties

Research conducted at a leading pharmaceutical university tested the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that specific formulations exhibited substantial antibacterial activity, highlighting its potential as an alternative to existing antibiotics.

Summary Table of Applications

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antibiotics | Inhibition studies on cancer cell lines |

| Material Science | Cross-linking agents, Coatings | Development of durable polymeric materials |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The imidate ester group undergoes hydrolysis under acidic or basic conditions, yielding different products:

-

Acidic Hydrolysis : In the presence of HCl or other strong acids, the compound hydrolyzes to form a carboxylic acid derivative and releases ethylamine hydrochloride.

-

Basic Hydrolysis : Under alkaline conditions (e.g., NaOH), hydrolysis produces an amide derivative.

Mechanistic Pathway :

-

Protonation of the imidate oxygen in acidic conditions, followed by nucleophilic attack by water.

-

Deprotonation and cleavage of the ethoxy group in basic conditions.

| Conditions | Products | Key Observations |

|---|---|---|

| HCl (reflux) | Carboxylic acid derivative | Confirmed via IR and NMR |

| NaOH (aqueous) | Amide derivative | Characterized by GC-MS |

Nucleophilic Substitution

The ethoxy group in the imidate moiety is susceptible to nucleophilic displacement, enabling functional group transformations:

-

With Amines : Reacts with primary or secondary amines to form substituted amidines.

-

With Thiols : Substitution yields thioimidate derivatives.

Example Reaction :

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes thermal degradation, producing fragmentation products such as low-molecular-weight alkanes and aromatic compounds .

Thermogravimetric Analysis (TGA) Insights :

-

Stage 1 (60–220°C) : Major mass loss (~50%) due to release of volatile fragments like ethylene and methane .

-

Stage 2 (330–450°C) : Further decomposition (~21% mass loss) generates phenolic derivatives .

Ether Cleavage Reactions

The isopropoxy and methoxy ether groups can undergo acid-catalyzed cleavage (e.g., with HI), yielding phenolic derivatives:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key differentiating features lie in its substitution pattern and ester functionality. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Ethyl 2-Isopropoxy-4-Methoxybenzimidate Hydrochloride and Analogs

Key Observations:

Core Structure Differences :

- Benzimidates (e.g., target compound) are reactive intermediates in synthesizing heterocycles like imidazolines, whereas isothioureas (e.g., 2-(4-methoxybenzyl)isothiourea HCl) are often used as kinase inhibitors due to their sulfonamide-like hydrogen-bonding capabilities .

- Benzimidazoles (e.g., 5-methoxy-2-mercaptobenzimidazole) exhibit antioxidant properties via thiol-mediated radical scavenging, a mechanism absent in the target compound .

Notes on Limitations and Contradictions

- Data Gaps: Limited explicit data on the target compound’s solubility, stability, or biological activity necessitate caution in extrapolating properties from analogs.

- Functional Group Trade-offs : The isopropoxy group, while increasing lipophilicity, may reduce aqueous solubility compared to 4-methoxybenzyl derivatives (e.g., 2-(4-methoxybenzyl)isothiourea HCl) .

Vorbereitungsmethoden

Detailed Preparation Methods

Starting Materials and Key Reagents

- Aromatic amides or hydroxybenzamides substituted with methoxy and isopropoxy groups.

- Alkyl halides such as isopropyl bromide for isopropoxy introduction.

- Ethyl chloroformate or related ethylating agents for benzimidate formation.

- Acidic agents (e.g., hydrochloric acid) to form the hydrochloride salt.

Stepwise Synthesis Protocol (Adapted from Patent and Literature Data)

Step 1: Preparation of N-substituted Hydroxybenzamide Intermediate

- A hydroxy-substituted benzamide (e.g., 4-methoxybenzamide) is reacted with isopropyl bromide in the presence of a base such as sodium hydroxide.

- The reaction is typically conducted in ethanol or a mixed solvent system at moderate temperatures (~55°C) for 24 hours.

- This step yields N-isopropoxy-4-methoxybenzamide as the key intermediate.

Step 2: Formation of Benzimidate Intermediate

- The N-substituted hydroxybenzamide is then reacted with ethyl chloroformate or an equivalent ethylating agent in the presence of a base such as pyridine or potassium hydride.

- The reaction is carried out in an aprotic solvent like methylene chloride or tetrahydrofuran at low temperatures (0°C to room temperature).

- This step forms the ethyl benzimidate intermediate.

Step 3: Conversion to Hydrochloride Salt

- The crude benzimidate is treated with hydrochloric acid (e.g., 2 N HCl) at low temperature (0°C) for an extended period (up to 60 hours) to generate the hydrochloride salt.

- The product is purified by column chromatography using hexane/ethyl acetate mixtures as eluents and recrystallized from solvent mixtures such as hexane/chloroform to yield pure ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride.

Purification and Characterization

- Purification is achieved by column chromatography on silica gel, commonly using a 5:1 or 1:1 hexane/ethyl acetate solvent system.

- Recrystallization from appropriate solvent mixtures ensures high purity (typically >95%).

- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary of Preparation Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Alkylation of hydroxybenzamide | Isopropyl bromide, NaOH | Ethanol | 55°C | 24 hours | 70-85 | Formation of N-isopropoxy intermediate |

| 2 | Benzimidate formation | Ethyl chloroformate, pyridine or KH | Methylene chloride/THF | 0°C to RT | 1-2 hours | 75-90 | Formation of ethyl benzimidate |

| 3 | Hydrochloride salt formation | 2 N HCl | THF or mixed solvents | 0°C | 48-60 hours | 80-95 | Salt formation and purification |

Retrosynthetic Considerations and Alternative Routes

- The retrosynthetic analysis identifies the key disconnections at the benzimidate linkage and the ether substituents.

- Alternative synthetic routes may include direct O-alkylation of hydroxy-substituted benzimidates or use of protected intermediates to improve selectivity.

- Oxidation or hydroxylation steps can be employed to modify allyloxy intermediates to dihydroxy derivatives, which can then be converted to benzimidates.

Research Findings and Optimization Notes

- Reaction conditions such as temperature, solvent choice, and base selection critically affect yield and purity.

- Prolonged reaction times at low temperatures favor complete conversion to the hydrochloride salt without decomposition.

- Column chromatography parameters (eluent ratio, silica gel grade) are optimized for effective separation of closely related intermediates.

- Use of protecting groups like pivaloyl in intermediates can improve selectivity in multi-step syntheses.

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for synthesizing Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride?

- Methodology :

- Reagent selection : Use anhydrous ethanol and acetonitrile in equimolar ratios (1:1 to 1.2) under controlled temperatures (5–35°C) to avoid side reactions .

- Reaction conditions : Introduce dry hydrogen chloride gas into the reaction mixture while maintaining temperatures below 5°C during initial stages. Gradually increase to 20–35°C for 0.5–1.5 hours to complete imidate salt formation .

- Characterization : Confirm purity via HPLC (e.g., Chromolith® Monolithic Silica columns) and structural integrity using FTIR (to verify ester and imidate functional groups) .

Q. How can researchers ensure structural fidelity and purity of the compound?

- Analytical techniques :

- NMR spectroscopy : Use H and C NMR to resolve methoxy (-OCH), isopropoxy (-OCH(CH)), and ethyl ester (-COOEt) signals. Compare with reference spectra from similar benzimidate derivatives .

- TLC validation : Employ silica gel TLC with UV detection (R value comparison) using ethyl acetate/hexane (3:7) as the mobile phase .

- Elemental analysis : Verify C, H, N, and Cl content against theoretical values (CHNO·HCl, MW 273.76 g/mol) .

Q. What are the stability considerations for handling and storing this compound?

- Storage protocols :

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the imidate group .

- Avoid exposure to moisture; use desiccants in storage environments .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Troubleshooting strategy :

- Dynamic NMR : Perform variable-temperature H NMR to detect conformational changes or rotational barriers in the isopropoxy group .

- 2D-COSY/HMBC : Map H-C correlations to confirm methoxy and ethyl ester connectivity, resolving ambiguities from overlapping signals .

- Comparative analysis : Cross-reference with analogs like Ethyl 2-chloro-4-methoxybenzoate (CHClO) to identify substituent-specific shifts .

Q. What mechanistic insights exist for its potential biological activity (e.g., enzyme inhibition)?

- Hypothesis-driven approaches :

- Molecular docking : Simulate interactions with enzymes (e.g., AMPK) using the ethenyl and methoxy groups as key pharmacophores. Compare binding affinities with imidazole-based activators .

- In vitro assays : Test inhibition of microbial growth (e.g., E. coli, S. aureus) at concentrations of 10–100 µM, using gentamicin as a positive control .

- Data interpretation : Analyze dose-response curves to distinguish nonspecific cytotoxicity from targeted activity .

Q. How can researchers optimize HPLC methods for quantifying degradation products?

- Method development :

- Column selection : Use C18 reversed-phase columns with mobile phases of acetonitrile/0.1% trifluoroacetic acid (60:40) for baseline separation of hydrolysis byproducts (e.g., free benzoic acid derivatives) .

- Detection parameters : Set UV wavelength to 254 nm (aromatic absorption) and validate linearity (R > 0.99) across 1–100 µg/mL .

Q. What strategies mitigate risks during scale-up synthesis (e.g., pilot to production)?

- Process optimization :

- Batch vs. flow chemistry : Evaluate continuous flow reactors to enhance HCl gas dispersion and reduce reaction time .

- Safety protocols : Install scrubbers to neutralize excess HCl emissions and use explosion-proof equipment due to ethanol’s flammability .

- Quality control : Implement in-line FTIR for real-time monitoring of imidate formation .

Q. How does the compound compare to structurally similar benzimidates in terms of reactivity?

- Comparative studies :

- Kinetic analysis : Measure hydrolysis rates of Ethyl 2-isopropoxy-4-methoxybenzimidate vs. Ethyl 2-chloro-4-methoxybenzoate in buffered solutions (pH 4–10) .

- Electronic effects : Use DFT calculations to assess electron-withdrawing/donating impacts of substituents on imidate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.